

# Interpreting AZD-5991 clinical trial results (NCT03218683)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-5991 |           |
| Cat. No.:            | B1649328 | Get Quote |

# Technical Support Center: AZD-5991 (NCT032186-83)

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for the clinical trial NCT03218683, which investigated the Mcl-1 inhibitor **AZD-5991**.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD-5991?

**AZD-5991** is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3] By binding to Mcl-1, **AZD-5991** prevents it from inhibiting pro-apoptotic proteins like Bak, thereby activating the mitochondrial apoptosis pathway and leading to cancer cell death.[3][4] Preclinical studies have shown that **AZD-5991** has a high binding affinity for Mcl-1, with over 10,000-fold lower affinity for other Bcl-2 family members.[1]

Q2: What was the primary objective of the NCT03218683 clinical trial?

The primary objective of this Phase 1, first-in-human study was to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **AZD-5991** administered intravenously,



both as a monotherapy and in combination with venetoclax, in patients with relapsed or refractory hematologic malignancies.[5][6][7]

Q3: Why was the NCT03218683 clinical trial terminated?

The study was terminated by the sponsor.[6] While the specific reasons for termination are not explicitly stated in all public documents, the published results indicate limited clinical activity across most hematologic malignancies studied, with the exception of myelodysplastic syndrome (MDS).[5] Additionally, a high incidence of asymptomatic troponin elevation was observed, the clinical significance of which was unknown.[5] These factors likely contributed to the decision to halt further clinical development.[5]

Q4: What were the key findings regarding the clinical activity of AZD-5991 in this trial?

The clinical activity of **AZD-5991** was limited.[5] Objective responses were observed in three patients with myelodysplastic syndrome (MDS): one marrow complete remission without hematologic improvement and one partial remission with **AZD-5991** monotherapy, and one marrow complete remission with the **AZD-5991** and venetoclax combination.[5]

Q5: What were the most common adverse events observed in the trial?

The most frequently reported adverse events (AEs) in patients receiving **AZD-5991** were diarrhea (59.0%), nausea (55.1%), and vomiting (47.4%).[5] Grade 3 or higher AEs occurred in 75.6% of patients, with the most common being febrile neutropenia (17.9%) and anemia (15.4%).[5]

## **Troubleshooting Guide**

Issue: Unexpectedly high levels of cardiac troponin are observed in preclinical models treated with an Mcl-1 inhibitor.

Possible Cause: This may be an on-target effect of Mcl-1 inhibition in cardiomyocytes. The NCT03218683 trial reported a high incidence of asymptomatic troponin I or T elevations in patients.[5] A post-hoc analysis revealed that 54 out of 65 patients had elevated troponin T levels after receiving **AZD-5991**.[5]

Suggested Action:



- Monitor Cardiac Biomarkers: Implement rigorous monitoring of cardiac troponins and other cardiac biomarkers in your preclinical studies.
- Cardiovascular Risk Assessment: Evaluate baseline cardiovascular risk factors in your animal models. In the clinical trial, no direct association was found between elevated troponin and cardiovascular risk factors, but this should be carefully assessed preclinically.
- Histopathological Analysis: Conduct detailed histopathological examination of cardiac tissue in animal models to investigate for any signs of cardiotoxicity.

Issue: Lack of in vivo efficacy despite potent in vitro activity of an Mcl-1 inhibitor.

Possible Cause: Several factors could contribute to this discrepancy:

- Pharmacokinetics/Pharmacodynamics (PK/PD): Insufficient drug exposure at the tumor site.
- Tumor Microenvironment: The tumor microenvironment can confer resistance to apoptosisinducing agents.
- Redundancy in Anti-Apoptotic Pathways: Cancer cells may upregulate other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to compensate for Mcl-1 inhibition.

#### Suggested Action:

- PK/PD Modeling: Correlate plasma and tumor drug concentrations with target engagement and downstream biomarkers of apoptosis (e.g., cleaved caspase-3). Preclinical studies with AZD-5991 demonstrated a correlation between in vivo tumor efficacy, caspase-3 activation, and plasma concentration.[8]
- Combination Therapies: Explore combinations with other agents. **AZD-5991** showed enhanced antitumor activity when combined with venetoclax (a Bcl-2 inhibitor) or bortezomib in preclinical models.[1][3] The clinical trial also explored the combination with venetoclax.[5]
- Resistance Mechanisms: Investigate potential resistance mechanisms by analyzing the expression levels of other Bcl-2 family proteins in your models.

### **Data Presentation**



Table 1: Key Preclinical Data for AZD-5991

| Parameter                   | Value                           | Reference |
|-----------------------------|---------------------------------|-----------|
| McI-1 Binding Affinity (Ki) | 0.13 nM                         | [4]       |
| Mcl-1 IC50 (FRET assay)     | < 0.0031 μmol/L                 | [5]       |
| Selectivity over Bcl-2      | > 5,000-fold                    | [5]       |
| Selectivity over Bcl-xL     | > 8,000-fold                    | [5]       |
| Cell Line Activity (EC50)   | MOLP-8: 33 nM; MV4;11: 24<br>nM | [1]       |

Table 2: Summary of Most Common Adverse Events (≥25% of Patients) in the NCT03218683 Trial

| Adverse Event | Frequency | Reference |
|---------------|-----------|-----------|
| Diarrhea      | 59.0%     | [5]       |
| Nausea        | 55.1%     | [5]       |
| Vomiting      | 47.4%     | [5]       |
| Hypokalemia   | 29.5%     | [5]       |
| Fatigue       | 25.6%     | [5]       |

# **Experimental Protocols**

Protocol 1: Patient Eligibility Criteria (Abbreviated) for NCT03218683

This protocol provides a summary of the key inclusion criteria for patients participating in the **AZD-5991** monotherapy and combination with venetoclax arms of the trial.

- Age: 18 to 85 years, inclusive.[7][9]
- Diagnosis: Histologically confirmed relapsed or refractory hematologic malignancies, including Acute Myeloid Leukemia (AML).[7][9]



- Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of
  ≤2.[7][9]
- Organ Function:
  - Serum creatinine ≤1.5 times the upper limit of normal (ULN) and creatinine clearance ≥50 mL/min.[10]
  - Adequate liver function.
- Informed Consent: Signed and dated written informed consent obtained prior to any studyspecific procedures.[7][9]

Protocol 2: Western Blotting for Mcl-1 Co-immunoprecipitation

This protocol, adapted from related research, can be used to assess the binding of **AZD-5991** to Mcl-1.

- Cell Lysis: Treat cells with AZD-5991 or a DMSO control. Lyse the cells in ice-cold lysis buffer and incubate for 20 minutes on ice.[4]
- Protein Quantification: Centrifuge the samples and determine the protein concentration of the supernatant.[4]
- Pre-clearing: Pre-clear the samples for 30 minutes with Protein A/G magnetic beads.[4]
- Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with rotation.[4]
- Bead Binding: Add Protein A/G magnetic beads for 1 hour at 4°C with rotation.[4]
- Washing: Wash the beads four times with a lysis buffer/PBS solution (1:1).[4]
- Elution and Western Blotting: Add a sample reducing agent to the beads and analyze the samples by western blotting.[4]

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of AZD-5991 in inducing apoptosis.





Click to download full resolution via product page

Caption: High-level workflow of the NCT03218683 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. Facebook [cancer.gov]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of AZD5991 alone or in combination with venetoclax in relapsed or refractory haematologic malignancies. [astrazenecaclinicaltrials.com]
- 7. Clinical Trial: NCT03218683 My Cancer Genome [mycancergenome.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Interpreting AZD-5991 clinical trial results (NCT03218683)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649328#interpreting-azd-5991-clinical-trial-results-nct03218683]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com